2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.:
Cat. No.: VC14782268
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O4 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O4/c1-24-13-6-4-12(5-7-13)10-18-14(21)11-20-15(22)17(19-16(20)23)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,21)(H,19,23) |
| Standard InChI Key | ABNLPLJIHVXMSA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Introduction
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure, which includes a diaza group and multiple carbonyl functionalities. This compound features a methoxyphenyl group attached to an acetamide moiety, contributing to its potential biological activity and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. Specific synthetic routes may vary based on the desired yield and purity. Common methods include condensation reactions and functional group transformations.
Pharmaceutical Development
This compound is of interest in pharmaceutical development due to its unique structure and potential biological activity. Interaction studies are crucial for understanding how it interacts with biological systems, which may involve:
-
Biological Assays: To assess its efficacy and safety profile.
-
Pharmacokinetic Studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Medicinal Chemistry
In medicinal chemistry, compounds like 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide are explored for their therapeutic potential. The methoxyphenyl group may contribute to specific interactions with biological targets, influencing its pharmacological properties.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume